molecular formula C25H40N7O19P3S B074357 methylmalonyl-CoA CAS No. 1264-45-5

methylmalonyl-CoA

Cat. No. B074357
CAS RN: 1264-45-5
M. Wt: 867.6 g/mol
InChI Key: MZFOKIKEPGUZEN-FBMOWMAESA-N
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Description

Methylmalonyl-CoA is the thioester consisting of coenzyme A linked to methylmalonic acid . It is an important intermediate in the biosynthesis of succinyl-CoA, which plays an essential role in the tricarboxylic acid cycle (also known as the Citric Acid Cycle, or Krebs Cycle) .


Synthesis Analysis

Methylmalonyl-CoA results from the metabolism of fatty acids with an odd number of carbons, of amino acids valine, isoleucine, methionine, threonine, or of cholesterol side-chains, forming Propionyl-CoA . Propionyl-CoA and bicarbonate are converted to Methylmalonyl-CoA by the enzyme propionyl-CoA Carboxylase .


Molecular Structure Analysis

The molecular structure of Methylmalonyl-CoA consists of coenzyme A linked to methylmalonic acid . The chemical formula is C25H40N7O19P3S and the molar mass is 867.608 g/mol .


Chemical Reactions Analysis

Methylmalonyl-CoA is converted into succinyl-CoA by methylmalonyl-CoA mutase (MUT). This reaction is a reversible isomerization . In this way, the compound enters the Citric Acid Cycle .


Physical And Chemical Properties Analysis

Methylmalonyl-CoA is a thioester consisting of coenzyme A linked to methylmalonic acid . It has a chemical formula of C25H40N7O19P3S and a molar mass of 867.608 g/mol .

Scientific Research Applications

  • Enzyme Structure and Function : Methylmalonyl-CoA mutase, which uses coenzyme B12, catalyzes the rearrangement of succinyl-CoA to methylmalonyl-CoA. The crystal structure of this enzyme from Propionibacterium shermanii provides insights into the binding of coenzyme B12 and substrate, highlighting how the enzyme facilitates radical formation and substrate rearrangement (Mancia et al., 1996).

  • Fatty Acid Synthesis : Methylmalonyl-CoA influences fatty acid synthesis. Research using chicken liver and sheep adipose tissue preparations demonstrated that methylmalonyl-CoA inhibits fatty acid synthesis from acetyl-CoA and malonyl-CoA and is used to produce methyl-branched fatty acids (Scaife et al., 1978).

  • Purification and Properties : The purification of methylmalonyl-CoA mutase from human liver has provided insights into its molecular weight, subunit structure, and enzymatic properties. This research has been crucial for understanding the enzyme’s role in metabolic pathways (Fenton et al., 1982).

  • Polyketide Biosynthesis : The enzyme MatB in Rhodopseudomonas palustris acts as a methylmalonyl-CoA synthetase, essential for polyketide biosynthesis. Structural analysis of this enzyme offers opportunities for modifying its substrate range, which is important for producing pharmaceutically relevant compounds (Crosby et al., 2012).

  • Methylmalonic Acidemia : Genetic studies of methylmalonyl-CoA mutase have provided new insights into the enzyme's structure and dysfunction in methylmalonic acidemia, a metabolic disorder. Molecular cloning of this enzyme opens potential pathways for gene therapy and a deeper understanding of the disease (Ledley, 1990).

  • Metabolic Disorders : The study of methylmalonyl-CoA mutase in various organisms, including humans, mice, and bacteria, has helped in understanding its role in metabolic disorders and the potential for therapeutic interventions (Chandler & Venditti, 2005).

Safety And Hazards

Methylmalonyl-CoA is a catabolite of odd-chain fatty acids, cholesterol, and a few amino acids like valine, isoleucine, methionine, threonine . It may cause respiratory irritation, serious eye irritation, and skin irritation .

Future Directions

Research is ongoing to understand the role of Methylmalonyl-CoA in various metabolic pathways and diseases. For example, a recent study showed that a novel AAV-mediated genome editing therapy improved health and survival in a mouse model of methylmalonic acidemia . Another study suggested that processing speed, working memory, language, attention, and quality of life may be sensitive to fluctuations in metabolite levels while IQ and motor skills may be less amenable to change .

properties

IUPAC Name

3-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-2-methyl-3-oxopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H40N7O19P3S/c1-12(23(37)38)24(39)55-7-6-27-14(33)4-5-28-21(36)18(35)25(2,3)9-48-54(45,46)51-53(43,44)47-8-13-17(50-52(40,41)42)16(34)22(49-13)32-11-31-15-19(26)29-10-30-20(15)32/h10-13,16-18,22,34-35H,4-9H2,1-3H3,(H,27,33)(H,28,36)(H,37,38)(H,43,44)(H,45,46)(H2,26,29,30)(H2,40,41,42)/t12?,13-,16-,17-,18+,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZFOKIKEPGUZEN-FBMOWMAESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)O)C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H40N7O19P3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

867.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methylmalonyl-CoA

CAS RN

1264-45-5
Record name Methylmalonyl-CoA
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1264-45-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methylmalonyl-coenzyme A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001264455
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
21,200
Citations
S Seeliger, PH Janssen, B Schink - FEMS Microbiology Letters, 2002 - academic.oup.com
Fermentation balances and growth yields were determined with various bacteria fermenting lactate to acetate plus propionate either via methylmalonyl-CoA or via acrylyl-CoA. All …
Number of citations: 198 academic.oup.com
T Takahashi-Iñiguez, E García-Hernandez… - Journal of Zhejiang …, 2012 - Springer
… Among them, methylmalonyl-CoA mutase (MCM) has been extensively studied. This enzyme catalyzes the reversible isomerization of L-methylmalonyl-CoA to succinyl-CoA using …
Number of citations: 136 link.springer.com
F Mancia, GA Smith, PR Evans - Biochemistry, 1999 - ACS Publications
… with a methylmalonyl-CoA model suggested … methylmalonyl-CoA in the electron density map. However, because any succinyl-CoA present is hidden underneath the methylmalonyl-CoA…
Number of citations: 162 pubs.acs.org
H Zhang, BA Boghigian… - Biotechnology and …, 2010 - Wiley Online Library
… coli methylmalonyl-CoA decarboxylase encoded by ygfG removes the carboxyl group of methylmalonyl-CoA to make propionyl-CoA. However, 6dEB production was unchanged after …
Number of citations: 72 onlinelibrary.wiley.com
R Banerjee, S Chowdhury - Chemistry and Biochemistry of B12., 1999 - cabdirect.org
This chapter reviews the vitamin B12-dependent enzyme methylmalonyl-CoA mutase. Topics of focus include: its distribution and role; cloning and expression of recombinant …
Number of citations: 73 www.cabdirect.org
F Mancia, PR Evans - Structure, 1998 - cell.com
… of succinyl CoA and methylmalonyl CoA via a free radical … of substrate-free methylmalonyl CoA mutase was initiated to … Results: We report here two structures of methylmalonyl CoA …
Number of citations: 248 www.cell.com
M Ruetz, GC Campanello, M Purchal, H Shen… - Science, 2019 - science.org
Itaconate is an immunometabolite with both anti-inflammatory and bactericidal effects. Its coenzyme A (CoA) derivative, itaconyl-CoA, inhibits B 12 -dependent methylmalonyl-CoA …
Number of citations: 71 www.science.org
S Taoka, R Padmakumar, MT Lai, HW Liu… - Journal of Biological …, 1994 - Elsevier
… All the CoA derivatives tested in this study are reversible inhibitors of methylmalonyl-CoA mutase. Preincubation of the enzyme with the CoA analogs for 30 min at 37 "C did not affect …
Number of citations: 61 www.sciencedirect.com
N Korotkova, ME Lidstrom - Journal of Biological Chemistry, 2004 - ASBMB
… and methylmalonyl-CoA … with methylmalonyl-CoA mutase and stimulates in vitro mutase activity. These results support the hypothesis that MeaB functions to protect methylmalonyl-CoA …
Number of citations: 117 www.jbc.org
W Hilpert, P Dimroth - Nature, 1982 - nature.com
… The function of methylmalonyl-CoA decarboxylase as aNa+ transport … in response to the decarboxylation of methylmalonyl-CoA. … Thus, our results characterize methylmalonyl-CoA decar…
Number of citations: 89 www.nature.com

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